molecular formula C23H21NO6 B2643524 methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate CAS No. 938030-99-0

methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate

Cat. No.: B2643524
CAS No.: 938030-99-0
M. Wt: 407.422
InChI Key: RTCOJYLSAGWOLD-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate is a complex heterocyclic compound featuring a fused furochromene core (furan and chromene rings) with multiple substituents. The structure includes:

  • Furo[3,2-c]chromen-4-one backbone: A fused bicyclic system with oxygen atoms in both rings.
  • Substituents: A 2-methoxyethylamino group at position 2. A methyl group at position 6. A 4-oxo (keto) group. A methyl benzoate ester at position 3.

Its synthesis likely involves esterification and substitution reactions, akin to methods described for related furochromene derivatives .

Properties

IUPAC Name

methyl 4-[2-(2-methoxyethylamino)-8-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO6/c1-13-4-9-17-16(12-13)20-19(23(26)29-17)18(21(30-20)24-10-11-27-2)14-5-7-15(8-6-14)22(25)28-3/h4-9,12,24H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCOJYLSAGWOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC=C(C=C4)C(=O)OC)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate typically involves multiple steps:

    Formation of the Furochromen Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring system.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with a halogenated precursor.

    Esterification: The benzoate ester is formed through esterification reactions, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

    Final Coupling: The final step involves coupling the furochromen core with the benzoate ester, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate can be studied for its potential biological activities. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties can be explored for therapeutic applications. Its unique structure might offer new avenues for the treatment of diseases, particularly if it shows activity against specific molecular targets.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous furochromenes, benzoate esters, and heterocyclic systems.

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Furo[3,2-c]chromen-4-one 2-(2-methoxyethyl)amino, 8-methyl, 4-oxo, 3-methyl benzoate ~439.45* Ester, amine, ether, ketone
Methyl 2-(Furyl-2-yl)-3-methyl-4-oxo-4H-furo[2,3-h]chromene-8-carboxylate Furo[2,3-h]chromen-4-one 2-furyl, 3-methyl, 4-oxo, 8-methyl carboxylate ~368.35 Ester, furan, ketone
Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate Benzo[c]chromen-6-one 8-methoxy, 6-oxo, 3-oxymethyl, 4-methyl benzoate ~394.37 Ester, ether, ketone
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Triazine-benzoate 4-methoxy-6-methyl-triazine, sulfonylurea, methyl benzoate ~381.36 Sulfonylurea, triazine, ester
[6-(4-Methoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 3-chlorobenzoate Cyclohepta[c]furan-8-one 6-(4-methoxyphenyl), 1,3-dimethyl, 4-chlorobenzoate ~458.91 Ester, chloro, ether, ketone

*Calculated based on molecular formula.

Key Observations

Core Structure Differences: The target compound and the derivative in share a furochromene backbone but differ in ring fusion positions ([3,2-c] vs. [2,3-h]). This impacts electronic distribution and steric effects. Metsulfuron-methyl () replaces the furochromene with a triazine-sulfonylurea system, prioritizing hydrogen bonding (urea) and herbicidal activity.

Functional Group Influence: The 2-methoxyethylamino group in the target compound introduces hydrogen-bonding capacity (N–H, O–H) absent in non-amino derivatives like . This may enhance solubility or protein interaction. Methyl benzoate esters are common across all compounds, suggesting shared lipophilicity and metabolic stability trends.

Physicochemical Properties: The target compound’s higher molecular weight (~439 g/mol) compared to (~368 g/mol) reflects its additional methoxyethylamino group. Metsulfuron-methyl () exhibits lower logP (predicted) due to polar sulfonylurea and triazine groups, contrasting with the more lipophilic furochromenes.

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for related furochromene esters, such as acid-catalyzed esterification (e.g., glacial acetic acid with methyl esters) .
  • Hydrogen Bonding: The 2-methoxyethylamino group may form intermolecular hydrogen bonds, influencing crystallization (as discussed in ). This contrasts with non-amino derivatives like , which rely on weaker van der Waals interactions.

Biological Activity

Methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate is a complex organic compound belonging to the class of chromone derivatives. Its unique structure, characterized by a chromone ring system fused with various functional groups, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C23H21NO6
  • Molecular Weight : 407.422 g/mol
  • CAS Number : 938030-99-0
  • IUPAC Name : methyl 4-[2-(2-methoxyethylamino)-8-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate

The biological activity of this compound is likely influenced by its ability to interact with various biological targets. The presence of the amino group suggests potential interactions through hydrogen bonding, which may facilitate binding to specific receptors or enzymes.

Potential Targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial for various physiological processes. Activation or inhibition of these receptors can lead to significant changes in cellular responses, including calcium ion mobilization and gene expression regulation .
  • Enzymatic Activity : The chromone structure is known for its ability to inhibit certain enzymes involved in inflammation and cancer progression. This compound's unique substitution pattern may enhance its inhibitory effects compared to other chromone derivatives.

Biological Activities

Research on similar chromone derivatives indicates a range of biological activities, including:

  • Antioxidant Activity : Chromones have been reported to exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Compounds within this class often demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
  • Anticancer Potential : Some studies suggest that chromone derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Studies

  • Anticancer Activity : A study investigating the effects of related chromone derivatives on prostate cancer cells demonstrated that certain modifications significantly enhanced cytotoxicity and apoptosis induction. While specific data on this compound is limited, its structural similarities suggest potential for similar effects.
  • Inflammation Models : In models of acute inflammation, related compounds have shown promise in reducing edema and inflammatory markers. The specific role of the methoxyethyl side chain may enhance solubility and bioavailability, potentially increasing efficacy in vivo.

Research Findings

Despite limited direct studies on this compound itself, the following findings from related compounds provide insight into its potential:

Activity Related Compound Effect Observed
AntioxidantChromone derivativesReduced oxidative stress markers
Anti-inflammatoryVarious flavonoidsDecreased cytokine levels
Anticancer8-MethylchromoneInduced apoptosis in cancer cell lines

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